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Feature WS-3
2-Ethyl-N-(3-

hydroxyphenyl)hexanamide

Chemical Class
Cyclic Aliphatic Amide (p-

Menthane derivative)

Acyclic Aromatic Amide (N-Aryl

alkanamide)

Primary Target TRPM8 (Agonist)
TRPM8 (Predicted Agonist) /

D2/TRPV1 (Modulator)

Sensory Profile
Slow onset, long-lasting

cooling (Throat > Mouth)

Predicted: Rapid onset, high

intensity, potential "sting" or

tingling (Pungency)

LogP (Lipophilicity) ~3.7 (Moderate) ~4.2–4.5 (High)

Solubility
Low in water (<0.1%), soluble

in ethanol/oils

Very low in water, requires

lipid/solvent delivery

Primary Use
Food, Beverage, Oral Care

(Cooling)

Pharmaceutical Research

(Anticonvulsant/Analgesic),

Novel Sensory

Chemical & Physical Identity
WS-3 (The Standard)

IUPAC Name: N-Ethyl-p-menthane-3-carboxamide

Structure: A cyclohexane ring (menthane skeleton) with an ethyl-amide tail.

Key Attribute: The "menthane" core mimics menthol but the amide bond removes the

volatility and minty odor, leaving a pure cooling sensation.

2-Ethyl-N-(3-hydroxyphenyl)hexanamide (The
Challenger)

Structure Analysis:

Lipophilic Tail: 2-Ethylhexanoyl group (branched C8 chain). This branching increases

steric bulk and lipophilicity compared to linear chains.
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Linker: Amide bond.

Head Group: 3-Hydroxyphenyl (m-aminophenol moiety).[1]

Structural Analogs:

WS-12: N-(4-Methoxyphenyl)-p-menthane-3-carboxamide (Potent cooler).

Icilin: Contains a hydroxyphenyl group critical for "super-cooling" via TRPM8.

Capsaicin: N-vanillyl-alkanamide (TRPV1 agonist). The target molecule lacks the methoxy

group of capsaicin and has a shorter, branched chain.

Physicochemical Comparison

Property WS-3
2-Ethyl-N-(3-
hydroxyphenyl)hex
anamide

Implication

Molecular Weight 211.35 g/mol ~235.32 g/mol

Target is slightly

heavier, affecting

diffusion.

H-Bond Donors 1 (Amide NH)
2 (Amide NH +

Phenolic OH)

Phenolic OH

increases receptor

binding potential (H-

bonding).

H-Bond Acceptors 1 (Amide CO)
2 (Amide CO +

Phenolic OH)

LogP (Predicted) 3.7 4.3 ± 0.4

Target is more

lipophilic; likely longer

tissue retention but

harder to formulate in

aqueous bases.

Mechanism of Action: TRPM8 Signaling
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Both compounds target the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the

primary molecular transducer of cold sensation.

Signaling Pathway Visualization
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Figure 1: The TRPM8 activation pathway. Both compounds bind to the transmembrane domain

of the channel, triggering calcium influx. The Target compound's phenolic hydroxyl group may

facilitate additional hydrogen bonding, potentially increasing potency similar to Icilin.

Pharmacodynamics
WS-3: Acts as a voltage-dependent agonist. It shifts the voltage activation curve of TRPM8

towards physiological potentials.

Target Compound: The 3-hydroxyphenyl moiety is a known pharmacophore for high-potency

TRPM8 agonists (e.g., Icilin derivatives). The phenolic hydroxyl group can form specific H-

bonds with Tyr745 or Asn741 residues in the TRPM8 binding pocket.

Prediction: The Target likely exhibits lower EC50 (higher potency) than WS-3 but may

have a biphasic effect (cooling transitioning to stinging) if it cross-reacts with TRPV1 due

to its structural resemblance to capsaicinoids.
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To objectively compare these agents, two validated workflows are required: In Vitro Calcium

Imaging (for potency) and Sensory Evaluation (for perception).

Protocol A: FLIPR Calcium Assay (In Vitro)
Objective: Determine the EC50 (concentration required for 50% maximal activation) of TRPM8.

Cell Line: HEK293 cells stably expressing human TRPM8.

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

Compound Preparation:

Dissolve WS-3 and Target in DMSO (stock 100 mM).

Prepare serial dilutions in HBSS buffer (range: 0.1 nM to 100 µM).

Measurement:

Use a Fluorometric Imaging Plate Reader (FLIPR).

Inject compounds and record fluorescence change (

) for 120 seconds.

Data Analysis: Fit dose-response curves using the Hill equation.

Expected Result:

WS-3 EC50: ~0.5 – 2.0 µM.

Target EC50: Predicted < 0.5 µM (Higher potency due to aromatic interaction).

Protocol B: Sensory Time-Intensity Evaluation (Ex
Vivo/Human)
Objective: Profile onset, intensity, and duration.

Panel: 10 trained sensory panelists.
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Vehicle: 5% Ethanol + 95% Water (to ensure solubility).

Concentration: Equimolar (e.g., 10 ppm).

Procedure (Swish & Spit):

Panelist rinses with 10 mL of solution for 30 seconds, then expectorates.

Rate cooling intensity (0–10 scale) every 30 seconds for 20 minutes.

Attributes: Cooling location (Tip of tongue, Roof of mouth, Throat).

Sensory Workflow Diagram
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Figure 2: Standardized sensory evaluation workflow for cooling agents.
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Comparative Data Summary (Predicted vs. Known)

Parameter WS-3 (Benchmark)
2-Ethyl-N-(3-
hydroxyphenyl)hexanamid
e

Cooling Onset Slow (15–30 seconds)
Rapid (Acyclic chains often

penetrate faster)

Cooling Location Deep Throat / Palate
Front of Mouth / Tongue

(Typical for acyclic amides)

Duration Long (20–30 mins) Moderate (10–15 mins)

Bitterness Low/Negligible

Moderate Risk (Phenolic

amides can be

bitter/astringent)

Irritation Low
Potential Tingling/Stinging

(Phenolic moiety)

Stability High (Hydrolysis resistant)
Moderate (Phenol prone to

oxidation/discoloration)

Safety & Regulatory Note
WS-3: GRAS (Generally Recognized As Safe), FEMA 3455. Widely approved.

Target: Likely Non-GRAS / Research Grade. N-3-HPA compounds are currently studied as

anticonvulsants (seizure management) and analgesics. Use strictly for R&D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

